Cas no 910405-61-7 (2-(6-Bromo-1H-indazol-3-yl)ethanamine)
2-(6-Bromo-1H-indazol-3-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(6-Bromo-1H-indazol-3-yl)ethanamine
- 910405-61-7
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- Inchi: 1S/C9H10BrN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13)
- InChI Key: HIQQBGOPOWNOBX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=NNC=2CCN
Computed Properties
- Exact Mass: 239.00581Da
- Monoisotopic Mass: 239.00581Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54.7Ų
2-(6-Bromo-1H-indazol-3-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001532-1g |
2-(6-Bromo-1H-indazol-3-yl)ethanamine |
910405-61-7 | 95% | 1g |
$1260.28 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748618-1g |
2-(6-Bromo-2h-indazol-3-yl)ethan-1-amine |
910405-61-7 | 98% | 1g |
¥9289.00 | 2024-04-25 |
2-(6-Bromo-1H-indazol-3-yl)ethanamine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-(6-Bromo-1H-indazol-3-yl)ethanamine
Comprehensive Overview of 2-(6-Bromo-1H-indazol-3-yl)ethanamine (CAS No. 910405-61-7): Properties, Applications, and Research Insights
2-(6-Bromo-1H-indazol-3-yl)ethanamine (CAS No. 910405-61-7) is a specialized brominated indazole derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its 6-bromo substitution and ethanamine side chain, has garnered attention for its unique structural features and versatility in drug discovery. Researchers frequently search for terms like "indazole-based scaffolds", "brominated heterocycles", and "CAS 910405-61-7 applications", reflecting its relevance in modern medicinal chemistry.
The molecular structure of 2-(6-Bromo-1H-indazol-3-yl)ethanamine combines a 1H-indazole core with a 6-position bromine atom, enhancing its reactivity in cross-coupling reactions—a hot topic in click chemistry and fragment-based drug design. Recent trends in AI-assisted molecular docking studies highlight its potential as a kinase inhibitor precursor, aligning with industry demands for targeted therapies. Common search queries such as "indazole amine synthesis" and "910405-61-7 solubility" underscore practical research needs.
From a synthetic perspective, this compound serves as a key intermediate for small-molecule pharmaceuticals, particularly in oncology and CNS disorders. Its hydrogen-bonding capacity (due to the indazole NH and amine groups) makes it valuable for protein-ligand interaction studies—a focal point in computational chemistry forums. SEO-optimized terms like "bromoindazole derivatives" and "CAS 910405-61-7 supplier" frequently appear in procurement-related searches.
Analytical data for CAS No. 910405-61-7 reveals stability under standard conditions, with HPLC purity often exceeding 98%. The 6-bromo group facilitates further functionalization via Suzuki-Miyaura couplings—a technique dominating organic synthesis discussions. Researchers exploring "indazole-3-ethanamine analogs" or "910405-61-7 NMR spectrum" seek detailed physicochemical profiles for their projects.
In drug development pipelines, derivatives of 2-(6-Bromo-1H-indazol-3-yl)ethanamine are investigated for GPCR modulation and enzyme inhibition. The compound’s logP and polar surface area (frequently queried as "910405-61-7 drug-likeness") comply with Lipinski’s Rule of Five, making it a promising candidate for lead optimization. Emerging topics like PROTAC technology and covalent inhibitors further amplify its utility.
Quality control protocols for CAS 910405-61-7 emphasize GC-MS validation and residual solvent analysis, addressing regulatory concerns in GMP synthesis. The compound’s crystallographic data (often searched as "6-bromoindazol-3-ylethanamine XRD") supports structure-activity relationship (SAR) studies. Recent publications correlate its scaffold with neuroprotective effects, tapping into the growing neurodegenerative disease research niche.
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In conclusion, 2-(6-Bromo-1H-indazol-3-yl)ethanamine (CAS No. 910405-61-7) represents a multifaceted tool for medicinal chemists and biologists. Its alignment with trends like fragment-based discovery and precision medicine ensures continued relevance. Optimized searches for "indazole-3-ethylamine price" or "910405-61-7 technical dossier" demonstrate its commercial and scientific traction in global markets.
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